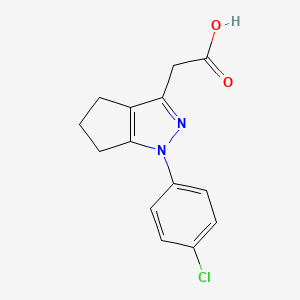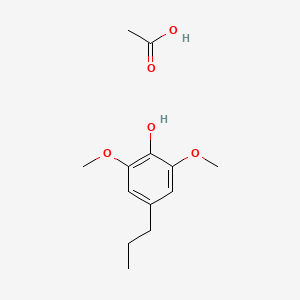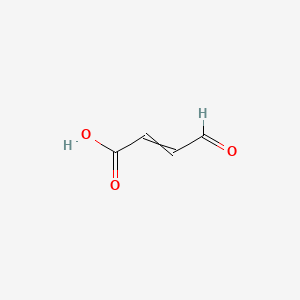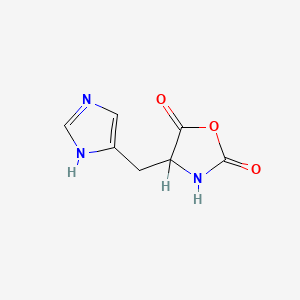
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione is a heterocyclic compound that features both imidazole and oxazolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the cyclization process and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing the molecule or facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione: This compound is unique due to the presence of both imidazole and oxazolidine rings.
4-(1H-Imidazol-4-ylmethyl)-2,5-oxazolidinedione: A similar compound with slight structural variations.
(S)-4-[1-(2,4-dinitro-phenyl)-1H-imidazol-4-ylmethyl]-oxazolidine-2,5-dione: Another related compound with additional functional groups.
Uniqueness
This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23640-03-1 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O3/c11-6-5(10-7(12)13-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,12) |
InChI-Schlüssel |
RSKUUOKOVOJYNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


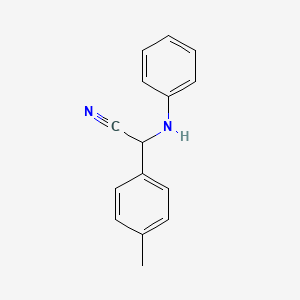
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

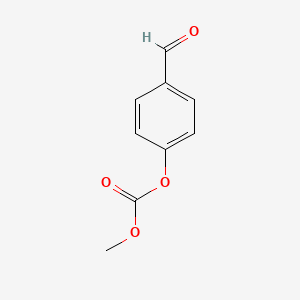
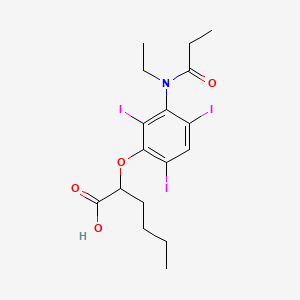
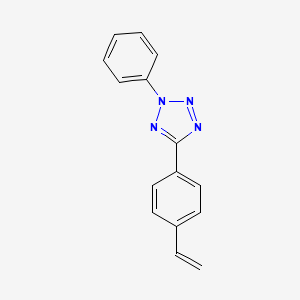


![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
